2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Description
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is a chemical compound that features a piperidine ring substituted with a difluoroethyl group and a pyridine ring
Properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3/c1-12(13,14)9-4-7-17(8-5-9)11-10(15)3-2-6-16-11/h2-3,6,9H,4-5,7-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHQFCIYSFODOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=C(C=CC=N2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmacological Studies
The compound has been studied for its potential as an anti-tubercular agent. Research indicates that derivatives of pyridin-3-amines, including those with piperidine substituents, exhibit significant activity against Mycobacterium tuberculosis. For example, certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM, demonstrating their efficacy in inhibiting bacterial growth .
Anticancer Activity
Recent studies have investigated the anticancer properties of similar compounds. Research has shown that modifications in the piperidine and pyridine structures can lead to enhanced cytotoxic effects against various cancer cell lines. This suggests that 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine could be a candidate for further development as an anticancer agent.
Neuropharmacology
The structural characteristics of this compound indicate potential applications in neuropharmacology. Compounds with piperidine and pyridine moieties have been associated with modulating neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression or anxiety.
Synthesis of Novel Derivatives
The synthesis of this compound allows for the exploration of various derivatives that could possess enhanced biological activities. The introduction of different functional groups on the piperidine or pyridine rings can lead to compounds with improved pharmacokinetic properties and selectivity towards specific biological targets.
Case Study 1: Anti-Tubercular Activity
In a study focusing on anti-tubercular agents, researchers synthesized a series of substituted pyridin-3-amines and evaluated their activity against Mycobacterium tuberculosis. Among these, compounds derived from this compound exhibited promising results, with several showing low IC50 values indicating potent inhibitory effects .
Case Study 2: Cytotoxicity Evaluation
Another investigation assessed the cytotoxicity of various derivatives on human embryonic kidney cells (HEK-293). The results indicated that many derivatives were non-toxic at therapeutic concentrations, suggesting their potential for safe application in clinical settings .
Mechanism of Action
The mechanism of action of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, matrine, berberine, and tetrandine share the piperidine moiety and exhibit various biological activities.
Pyridine Derivatives: Compounds such as 2-(2-pyridyl)ethylamine and 4-(1,1-difluoroethyl)pyridin-2-amine are structurally similar and have comparable applications.
Uniqueness
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is unique due to the presence of both the difluoroethyl group and the piperidine-pyridine framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine (CAS No. 2097998-85-9) is a synthetic compound characterized by a piperidine ring with a difluoroethyl substituent and a pyridine moiety. This unique structure suggests potential biological activity, particularly in the field of medicinal chemistry.
The primary target for this compound is serine/threonine-protein kinase B-Raf , which plays a crucial role in cell signaling pathways that regulate cell growth and survival. Inhibition of B-Raf can lead to decreased proliferation of cancer cells, making this compound a candidate for anti-cancer therapeutics.
Research Findings
Recent studies have highlighted the potential applications of this compound in various biological contexts:
- Anticancer Activity : Preliminary investigations suggest that this compound exhibits significant cytotoxicity against certain cancer cell lines. The inhibition of B-Raf leads to downstream effects on the MAPK/ERK pathway, crucial for tumor growth .
- Neuropharmacological Effects : There is emerging interest in the neuropharmacological properties of piperidine derivatives. While specific studies on this compound are scarce, related piperidine compounds have shown promise in modulating neurotransmitter systems.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Piperidine Derivatives : Research demonstrated that piperidine derivatives can act as potent inhibitors of various kinases, including B-Raf. These findings support further exploration of this compound in cancer therapy .
- Fluorinated Compounds : A review on fluorine-containing drugs indicated that fluorination can enhance metabolic stability and bioactivity. This suggests that the difluoroethyl group in our compound may contribute positively to its pharmacological profile .
Comparison with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Piperine | Piperine | Anti-inflammatory, analgesic |
| 4-(1,1-Difluoroethyl)pyridin-2-amine | Difluoroethyl | Anticancer properties |
| 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyrimidin-4-amine | Pyrimidine | Varies by substitution |
The combination of difluoroethyl substitution and the piperidine-pyridine framework provides distinct chemical properties that may enhance biological activity compared to other derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
